1-Methoxy-3-methylbuta-1,3-diene
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Overview
Description
1-Methoxy-3-methyl-1,3-butadiene is an organic compound with the molecular formula C6H10O. It is also known by its IUPAC name, (1E)-1-Methoxy-3-methyl-1,3-butadiene. This compound is a derivative of butadiene, where one of the hydrogen atoms is replaced by a methoxy group and another by a methyl group. It is a colorless liquid with a characteristic odor and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxy-3-methyl-1,3-butadiene can be synthesized through several methods. One common method involves the reaction of 3-methyl-1,3-butadiene with methanol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the acid catalyst facilitating the addition of the methoxy group to the butadiene framework.
Industrial Production Methods
In industrial settings, the production of 1-methoxy-3-methyl-1,3-butadiene often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove any impurities and obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-3-methyl-1,3-butadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Cycloaddition: It participates in Diels-Alder reactions, forming cyclic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) facilitate substitution reactions.
Cycloaddition: Diels-Alder reactions typically require dienophiles and may be catalyzed by Lewis acids.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives.
Cycloaddition: Cyclic compounds such as cyclohexenes.
Scientific Research Applications
1-Methoxy-3-methyl-1,3-butadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cycloaddition reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methoxy-3-methyl-1,3-butadiene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds and the methoxy group. These structural features enable the compound to act as a diene in Diels-Alder reactions, forming cyclic adducts with dienophiles. The methoxy group can also undergo nucleophilic substitution, leading to the formation of various derivatives.
Comparison with Similar Compounds
1-Methoxy-3-methyl-1,3-butadiene can be compared with other similar compounds such as:
1-Methoxy-1,3-butadiene: Lacks the methyl group, making it less sterically hindered.
3-Methyl-1,3-butadiene: Lacks the methoxy group, affecting its reactivity in certain reactions.
1,3-Butadiene: The parent compound, which lacks both the methoxy and methyl groups, making it more reactive in polymerization reactions.
The uniqueness of 1-methoxy-3-methyl-1,3-butadiene lies in its combination of the methoxy and methyl groups, which influence its reactivity and applications in various chemical processes.
Properties
CAS No. |
54717-57-6 |
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Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
1-methoxy-3-methylbuta-1,3-diene |
InChI |
InChI=1S/C6H10O/c1-6(2)4-5-7-3/h4-5H,1H2,2-3H3 |
InChI Key |
CEQACJSYZXQWRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C=COC |
Origin of Product |
United States |
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